Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-(trifluoromethyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSSNKIGVFWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

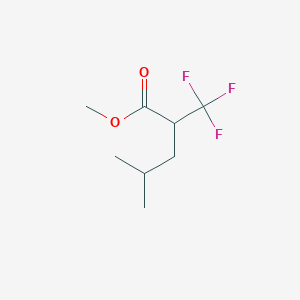

Chemical structure and properties of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

This guide provides a comprehensive technical overview of Methyl 4-methyl-2-(trifluoromethyl)pentanoate, a compound of significant interest in the fields of medicinal chemistry and materials science. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its properties, chemical behavior, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize α-trifluoromethylated esters.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] This small functional group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The -CF3 group is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of adjacent functional groups.[3] In the context of esters, the presence of a trifluoromethyl group at the α-position, as in Methyl 4-methyl-2-(trifluoromethyl)pentanoate, is expected to significantly impact its chemical reactivity and potential biological activity.

Chemical Structure and Nomenclature

The structure of Methyl 4-methyl-2-(trifluoromethyl)pentanoate is characterized by a pentanoate backbone with a methyl group at the 4-position and a trifluoromethyl group at the 2-position. The ester functionality is a methyl ester.

Systematic IUPAC Name: Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Chemical Formula: C8H13F3O2

Molecular Weight: 198.18 g/mol

Structure:

Caption: 2D Structure of Methyl 4-methyl-2-(trifluoromethyl)pentanoate.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Boiling Point | ~160-180 °C | The presence of the polar trifluoromethyl and ester groups will increase the boiling point compared to its non-fluorinated analog, methyl 4-methylpentanoate (b.p. ~145 °C).[4][5] |

| Density | ~1.1 - 1.2 g/mL | The high atomic weight of fluorine will lead to a significantly higher density than the non-fluorinated counterpart (~0.88 g/mL).[4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The ester and trifluoromethyl groups provide some polarity, but the overall hydrocarbon character suggests limited water solubility. |

| LogP | ~2.5 - 3.5 | The trifluoromethyl group generally increases lipophilicity (LogP). |

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient method for the synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate involves the electrophilic trifluoromethylation of a ketene silyl acetal derived from methyl 4-methylpentanoate.[6][7] This approach offers a direct route to the α-trifluoromethylated ester.

Experimental Workflow: Electrophilic Trifluoromethylation

Sources

- 1. aocs.org [aocs.org]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 7. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

Literature review on the synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

An In-Depth Technical Guide to the Synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 4-methyl-2-(trifluoromethyl)pentanoate is an α-trifluoromethylated ester, a structural motif of considerable interest in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a robust and well-precedented synthetic route to this target molecule, grounded in established chemical principles and supported by authoritative literature.

This document will detail a two-step synthetic pathway, commencing with the formation of a key intermediate, the ketene silyl acetal of methyl 4-methylpentanoate, followed by its electrophilic trifluoromethylation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and practical applicability.

Proposed Synthetic Pathway: An Overview

The synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be efficiently achieved through a two-step sequence. This approach leverages the well-established reactivity of ester enolates and the power of modern electrophilic trifluoromethylating agents.

Step 1: Formation of the Ketene Silyl Acetal Intermediate. The synthesis begins with the deprotonation of the α-carbon of methyl 4-methylpentanoate using a strong, non-nucleophilic base to form a lithium enolate. This enolate is then trapped with a trialkylsilyl halide to yield the corresponding ketene silyl acetal.

Step 2: Electrophilic Trifluoromethylation. The purified ketene silyl acetal is then reacted with an electrophilic trifluoromethylating reagent, such as Togni's reagent II, to introduce the trifluoromethyl group at the α-position, affording the final product.

Figure 1: Overall synthetic workflow for Methyl 4-methyl-2-(trifluoromethyl)pentanoate.

Detailed Experimental Protocols

Part A: Synthesis of Methyl (1-(trimethylsilyloxy)-4-methylpent-1-en-1-yl) ether (Ketene Silyl Acetal)

The formation of a ketene silyl acetal from an ester is a standard and reliable transformation in organic synthesis.[3] The choice of lithium diisopropylamide (LDA) as the base is critical; its bulky nature favors kinetic deprotonation at the less hindered α-carbon and minimizes competitive nucleophilic attack at the ester carbonyl.[3] The subsequent trapping with trimethylsilyl chloride (TMSCl) is rapid and efficient.

Step-by-Step Methodology

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (12 mmol). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

LDA Formation: To the cooled solution, add n-butyllithium (12 mmol) dropwise via syringe. The solution is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Ester Addition: Methyl 4-methylpentanoate (10 mmol) is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to allow for complete enolate formation.

-

Silyl Trapping: Trimethylsilyl chloride (20 mmol) is added slowly to the reaction mixture. The temperature is then allowed to warm to room temperature over 30 minutes and stirred for an additional hour.[3]

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then diluted with pentane and filtered through a pad of Celite to remove lithium salts. The filtrate is concentrated in vacuo to yield the crude ketene silyl acetal, which can be purified by distillation under reduced pressure.

Part B: Synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

The electrophilic trifluoromethylation of ketene silyl acetals using hypervalent iodine reagents is a mild and high-yielding method for the synthesis of α-trifluoromethyl esters.[4] Togni's reagent II is a commercially available, shelf-stable, and highly effective electrophilic CF3 source for this transformation.[5][6]

Step-by-Step Methodology

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the purified ketene silyl acetal (5 mmol) and anhydrous dichloromethane (CH2Cl2, 25 mL).

-

Addition of Trifluoromethylating Reagent: Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 5.5 mmol) is added to the solution in one portion at room temperature.[6]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or 19F NMR until the starting ketene silyl acetal is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 4-methyl-2-(trifluoromethyl)pentanoate.

Mechanistic Insights and Rationale

The success of this synthetic route hinges on the distinct reactivity of the intermediates formed in each step.

Mechanism of Electrophilic Trifluoromethylation

The reaction between the electron-rich ketene silyl acetal and the electrophilic Togni's reagent II is the key C-C bond-forming step. The hypervalent iodine center of the Togni reagent renders the trifluoromethyl group electrophilic. The nucleophilic double bond of the ketene silyl acetal attacks the trifluoromethyl group, leading to the formation of a transient oxonium ion intermediate. This intermediate then collapses, with the loss of the silyl group, to form the final α-trifluoromethylated ester product.

Figure 2: Simplified mechanism of electrophilic trifluoromethylation of a ketene silyl acetal.

Expected Results and Data

While experimental data for the specific synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate is not available in the cited literature, the yields for analogous transformations are consistently high. The following table provides a summary of expected outcomes based on similar reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Reference |

| 1 | Ketene Silyl Acetal Formation | LDA, TMSCl | THF | -78 to RT | >90 | [3] |

| 2 | Electrophilic Trifluoromethylation | Togni's Reagent II | CH2Cl2 | RT | 80-95 | [4] |

Conclusion

The described two-step synthesis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate represents a reliable and efficient method for accessing this valuable compound. By leveraging the well-understood chemistry of ketene silyl acetals and the power of modern electrophilic trifluoromethylating reagents, researchers can readily prepare this and other α-trifluoromethylated esters in high yields. The provided protocols and mechanistic insights serve as a robust foundation for the practical application of this synthetic strategy in a research and development setting.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. Available at: [Link]

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

- Kurosu, M., Kishi, Y. (1998). A mild and efficient procedure for the silylation of alcohols. Tetrahedron Letters, 39(27), 4793-4796.

- Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4337-4404.

- Togni, A. (2010). Development of Electrophilic Trifluoromethylation Reagents.

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Available at: [Link]

-

Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579–2586. Available at: [Link]

- Rathke, M. W., & Sullivan, D. F. (1973). The preparation of silyl enol ethers from esters and silyl ketene acetals from acid chlorides. Tetrahedron Letters, 14(15), 1297-1300.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Retrieved from [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(5), 754–757. Available at: [Link]

-

Fiederling, N., Haller, J., & Schramm, H. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 17(3), 318–319. Available at: [Link]

- Sugiishi, T., & Sodeoka, M. (2003).

-

Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(51), 16806–16829. Available at: [Link]

-

Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120–9123. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Available at: [Link]

-

PubMed. (2005). Radical trifluoromethylation of titanium ate enolate. Organic Letters, 7(4), 649-651. Available at: [Link]

-

PubMed. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 131(6), 651-657. Available at: [Link]

-

PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry, 20(51), 16806-29. Available at: [Link]

-

PubMed Central (PMC). (2012). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Organic Letters, 14(15), 3878–3881. Available at: [Link]

-

PubMed Central (PMC). (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. Available at: [Link]

Sources

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 4. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 5. Togni reagent II - Wikipedia [en.wikipedia.org]

- 6. Togni Reagent II - Enamine [enamine.net]

Methodological & Application

Application Note: Strategic Hydrolysis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate to its Carboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the hydrolysis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate to its corresponding carboxylic acid, 4-methyl-2-(trifluoromethyl)pentanoic acid. We delve into the underlying chemical principles, balancing the steric hindrance of the isobutyl group against the strong electronic activation of the α-trifluoromethyl substituent. This guide presents detailed, field-proven protocols for efficient saponification, methods for reaction monitoring, and strategies for troubleshooting common experimental challenges. The primary focus is on base-catalyzed hydrolysis, which offers an irreversible and high-yielding pathway to the desired product.

Introduction and Mechanistic Considerations

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. For substrates like Methyl 4-methyl-2-(trifluoromethyl)pentanoate, the reaction is influenced by two competing structural features:

-

Electronic Activation: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[1] It exerts a strong negative inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis compared to non-fluorinated analogues.[2][3]

-

Steric Hindrance: The presence of the isobutyl group at the 4-position and the methyl group of the ester creates a moderately hindered environment around the reaction center. In highly congested molecules, steric hindrance can impede the approach of the nucleophile, often necessitating more forcing conditions such as higher temperatures or stronger reagents.[4][5][6]

For this specific substrate, the electronic activation by the -CF3 group is the dominant factor, allowing for efficient hydrolysis under relatively mild conditions. While both acid- and base-catalyzed methods are possible, base-catalyzed hydrolysis, or saponification, is strongly recommended. Acid-catalyzed hydrolysis is an equilibrium-driven process, which can be difficult to push to completion.[7][8] In contrast, saponification is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide byproduct, a thermodynamically favorable acid-base reaction.[9][10]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process involves the addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of a methoxide leaving group.

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Recommended Hydrolysis Protocols

Due to the likely high reactivity of the substrate, starting with mild conditions is prudent. Lithium hydroxide is often the base of choice for the hydrolysis of complex esters as it provides excellent yields under gentle conditions.[11][12]

Protocol 1: Mild Saponification using Lithium Hydroxide

This protocol is the recommended starting point for the hydrolysis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate.

Materials and Reagents:

-

Methyl 4-methyl-2-(trifluoromethyl)pentanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M or 2M solution

-

Ethyl acetate or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio). A typical concentration is 0.1-0.5 M.[13]

-

Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 2.2 eq) to the stirring solution.[14] The use of a moderate excess of base ensures the reaction goes to completion.

-

Reaction Execution: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 30-60 minutes (see Section 3). The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 35-40°C.[12]

-

Quenching and Solvent Removal: Once the starting material is consumed, carefully remove the THF using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl while stirring until the pH of the solution is ~2-3.[15] This step protonates the lithium carboxylate salt to form the desired carboxylic acid, which may precipitate out of solution.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.[16]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-methyl-2-(trifluoromethyl)pentanoic acid.

-

Purification: The crude product can be purified by standard methods such as flash column chromatography, crystallization, or distillation if necessary.[17]

Protocol 2: Alternative Conditions for Potentially Hindered or Unreactive Esters

If the reaction proves to be slow under the conditions of Protocol 1, the following more robust methods can be employed.

| Condition | Base/Solvent System | Temperature | Comments |

| A | NaOH or KOH in MeOH/H₂O[15][18] | Room Temp to Reflux | A classic, cost-effective method. Heating may be required. The choice of alcoholic solvent should match the ester's alcohol portion to avoid transesterification, which is not a concern here. |

| B | NaOH in MeOH/CH₂Cl₂ (1:9)[4][5] | Room Temperature | A non-aqueous system reported to be effective for sterically hindered esters. The low solvation of the hydroxide ion increases its nucleophilicity.[4] |

| C | K-OtBu/H₂O in DMSO[19][20] | Room Temperature | A powerful system for extremely hindered esters. Generates a "super-basic" medium with "anhydrous hydroxide" for rapid hydrolysis.[19] Should be used with caution. |

Experimental Workflow and Reaction Monitoring

A systematic workflow is crucial for achieving reproducible and high-yielding results.

Caption: General experimental workflow for saponification.

Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction's progress.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate (e.g., 4:1 or 3:1 v/v). The exact ratio should be adjusted to give a starting material (ester) Rf value of ~0.5-0.6.

-

Procedure: Spot three lanes on the TLC plate: a co-spot (starting material and reaction mixture), the reaction mixture, and the starting material.

-

Visualization: Use a UV lamp (254 nm) and/or stain with potassium permanganate (KMnO₄) or p-anisaldehyde solution.

-

Interpretation: The product, a carboxylic acid, is significantly more polar than the starting ester. Therefore, it will have a much lower Rf value (it will travel a shorter distance up the plate) and may appear as a streak if the eluent is not acidic. The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Reaction is slow or incomplete | 1. Insufficient base.2. Low temperature.3. Steric hindrance is greater than anticipated. | 1. Add an additional 0.5 eq of base.2. Gently warm the reaction to 35-40°C.3. Switch to a more robust protocol, such as Protocol 2A (NaOH/MeOH) with reflux.[15] |

| Emulsion during workup | 1. Insufficient solvent during extraction.2. pH is near the pKa of the product, causing partial salt formation. | 1. Add more organic solvent and/or water.2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.3. Ensure the pH is definitively acidic (<3). |

| Low isolated yield | 1. Incomplete reaction.2. Product is partially soluble in the aqueous layer.3. Insufficient acidification (product remains as salt in the aqueous layer). | 1. Confirm reaction completion by TLC/HPLC before workup.2. Perform additional extractions (4-5 times) with the organic solvent.3. Re-check the pH of the aqueous layer after extraction and re-extract if necessary. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Strong bases (LiOH, NaOH) and acids (HCl) are corrosive. Handle them with care to avoid skin and eye contact.

-

Organic solvents like THF, ethyl acetate, and diethyl ether are flammable. Keep them away from ignition sources.

Conclusion

The hydrolysis of Methyl 4-methyl-2-(trifluoromethyl)pentanoate to 4-methyl-2-(trifluoromethyl)pentanoic acid is most effectively achieved through base-catalyzed saponification. The strong electron-withdrawing nature of the trifluoromethyl group facilitates the reaction, allowing it to proceed under mild conditions. The recommended protocol using lithium hydroxide in a THF/water solvent system offers a reliable and high-yielding route to the desired product. By employing careful reaction monitoring and systematic workup procedures, researchers can successfully perform this critical synthetic transformation.

References

-

D'yakonov, V. A., et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. (Provides examples of LiOH in THF/methanol/H₂O for ester cleavage). [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

-

Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

-

Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

-

Štefane, B., & Požgan, F. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2465-2476. [Link]

-

ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

Reddit r/Chempros. (2020). Isomerization during hydrolysis of a methyl ester. [Link]

-

Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]

-

Scite.ai. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

-

Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Chemguide. (n.d.). Hydrolysis of esters. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

-

Save My Exams. (2024). Ester Hydrolysis. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1544-1556. [Link]

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

-

alevelchem.com. (n.d.). Ester hydrolysis. [Link]

-

ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

-

ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Saponification-Typical procedures - operachem [operachem.com]

- 16. server.ccl.net [server.ccl.net]

- 17. researchgate.net [researchgate.net]

- 18. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 19. scite.ai [scite.ai]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Reduction of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Executive Summary

This application note details the optimized protocol for the reduction of Methyl 4-methyl-2-(trifluoromethyl)pentanoate to its corresponding alcohol, 4-methyl-2-(trifluoromethyl)pentan-1-ol. This transformation is a critical step in the synthesis of trifluoromethyl-substituted amino acid bioisosteres (specifically Leucine analogs).

While standard ester reductions are routine, the presence of the

Chemical Context & Mechanistic Insight

The Fluorine Effect

The substrate contains a

-

Electronic Activation: The strong electron-withdrawing nature (inductive effect,

) of the -

Tetrahedral Stability: The intermediate hemiacetal alkoxide is stabilized by the

group, which can occasionally retard the collapse to the aldehyde intermediate. However, with powerful reductants like LAH, this thermodynamic sink is readily overcome.

Reagent Selection Matrix

For this specific substrate, we evaluated three common reducing systems.

| Reagent | Conditions | Suitability | Notes |

| LiAlH₄ (LAH) | THF, 0°C | High | Recommended. Complete conversion. The |

| LiBH₄ | THF/MeOH, Reflux | Moderate | Milder. Useful if the substrate contains other sensitive groups (e.g., amides), but reaction kinetics are slower. |

| DIBAL-H | Toluene, -78°C | Low | Generally used to stop at the aldehyde. Over-reduction to alcohol requires excess reagent and warming, making LAH more atom-economical. |

Experimental Protocol

Safety Prerequisites

-

Pyrophoric Hazard: LAH powder and solutions are pyrophoric. All operations must be conducted under a positive pressure of Nitrogen or Argon.

-

Exotherm Control: The reaction is highly exothermic. Cooling baths must be prepared before reagent addition.

Materials

-

Substrate: Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv).

-

Reductant: Lithium Aluminum Hydride (2.4 M solution in THF or powder, 1.2 - 1.5 equiv).

-

Solvent: Anhydrous THF (inhibitor-free preferred).

-

Quench Reagents: Water, 15% NaOH (Fieser method).[1][2][3][4]

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Cool the flask to room temperature under a stream of Argon.

-

Charge the flask with LAH (1.2 equiv).

-

Note: If using powder, suspend in anhydrous THF (10 mL per gram of substrate) and cool to 0°C .

-

Note: If using solution, inject directly via syringe into the cooled flask.

-

Step 2: Substrate Addition

-

Dissolve Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv) in anhydrous THF (approx. 2-3 volumes).

-

Transfer the ester solution to the addition funnel.

-

Dropwise Addition: Add the ester solution to the LAH suspension at 0°C over 15–30 minutes.

-

Critical: Monitor gas evolution (

). Maintain internal temperature

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexanes). The ester spot (

) should disappear; the alcohol spot (

-

Step 3: The Fieser Quench (Critical for Filtration)

Standard acidic quenches often lead to slimy aluminum emulsions that trap the product. The Fieser method produces a granular precipitate.[4]

For every 1.0 g of LAH used, perform the following sequence at 0°C with vigorous stirring:

-

Add 1.0 mL Water (Very slowly, dropwise). Caution: Vigorous gas evolution.

-

Add 1.0 mL 15% aqueous NaOH .

-

Add 3.0 mL Water .

-

Remove cooling bath and stir for 15 minutes at RT. The grey mixture should turn into a white, granular solid suspended in clear THF.

Step 4: Isolation

-

Add anhydrous

directly to the reaction mixture to dry the THF phase. -

Filter the suspension through a fritted glass funnel or a pad of Celite.

-

Rinse the filter cake thoroughly with diethyl ether or THF (

mL) to recover trapped product. -

Concentrate the filtrate under reduced pressure (Rotovap).

-

Volatility Warning: The product (4-methyl-2-(trifluoromethyl)pentan-1-ol) has an estimated boiling point of ~160°C. Do not use high vacuum (< 10 mbar) for prolonged periods at elevated bath temperatures. Standard rotovap (40°C, 200 mbar) is safe.

-

Visualizations

Reaction Mechanism

The following diagram illustrates the hydride transfer mechanism, highlighting the electrophilic activation by the

Caption: Hydride delivery sequence. The electron-withdrawing CF3 group accelerates the initial attack.

Workup Decision Tree

Choosing the correct quench method is vital for yield.

Caption: Selection guide for quenching aluminum hydride reductions to maximize recovery.

Analytical Validation

Upon isolation, the product should be validated using the following criteria:

-

1H NMR (CDCl3):

-

Look for the disappearance of the methyl ester singlet (

ppm). -

Observe the appearance of the hydroxymethyl protons (

) as a multiplet around -

The

proton may appear as a broad singlet (concentration dependent).

-

-

19F NMR:

-

Essential for confirming the integrity of the

group. Expect a doublet or multiplet around

-

-

GC-MS:

-

Confirm molecular ion (or M-18 water loss peak). Ensure no defluorinated byproducts are present.

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of ester reduction by nucleophilic hydride transfer).

-

Chandra, T., & Zebrowski, J. P. (2024).[2] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.[2] Available at: [Link][2]

-

Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley. (Original description of the Fieser workup for aluminum salts).

-

University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry. Available at: [Link]

- Prakash, G. K. S., et al. (2012). Nucleophilic Trifluoromethylation. Science of Synthesis. (Context on stability of alpha-trifluoromethyl groups).

Sources

Application Notes and Protocols for the Asymmetric Synthesis Applications of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylated Chiral Building Blocks

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] These attributes have made trifluoromethylated compounds highly sought after in medicinal chemistry and agrochemicals.[2][3] Consequently, the development of synthetic methods for the enantioselective synthesis of chiral molecules bearing a trifluoromethyl group is of paramount importance.[4][5]

Methyl 4-methyl-2-(trifluoromethyl)pentanoate is a chiral building block that holds significant potential for the synthesis of complex, enantiomerically pure molecules. The presence of a stereogenic center alpha to the trifluoromethyl group makes it a valuable synthon for introducing this crucial functionality in a controlled manner. This guide provides detailed application notes and protocols for the utilization of Methyl 4-methyl-2-(trifluoromethyl)pentanoate in asymmetric synthesis, focusing on its conversion into other key chiral intermediates.

Core Application: A Versatile Chiral Synthon

Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be envisioned as a versatile starting material for a variety of transformations that preserve the integrity of the chiral center. The primary applications involve the manipulation of the ester functionality to access other key functional groups, such as carboxylic acids, alcohols, and amines.

Caption: Key transformations of Methyl 4-methyl-2-(trifluoromethyl)pentanoate.

Application Note 1: Synthesis of Chiral 4-Methyl-2-(trifluoromethyl)pentanoic Acid via Ester Hydrolysis

Scientific Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further synthetic possibilities. The resulting chiral carboxylic acid is a versatile intermediate for the synthesis of amides, ketones, and, as will be discussed, amines. The hydrolysis is typically conducted under basic conditions (saponification) followed by acidic workup. Care must be taken to avoid harsh conditions that could lead to racemization, although the C-F bonds of the trifluoromethyl group generally stabilize the adjacent stereocenter against epimerization.

Experimental Protocol: Saponification of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Materials:

-

Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH) (1.5 equiv)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv) in a mixture of methanol and water (3:1 v/v).

-

Saponification: Add lithium hydroxide (1.5 equiv) to the solution. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with deionized water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-2-(trifluoromethyl)pentanoic acid.

-

Purification: The crude product can be purified by silica gel chromatography or crystallization if necessary.

| Parameter | Expected Value |

| Reaction Time | 2-4 hours |

| Yield | >95% |

| Enantiomeric Excess | >99% ee |

Application Note 2: Synthesis of Chiral 1-Amino-4-methyl-2-(trifluoromethyl)pentane via Curtius Rearrangement

Scientific Rationale: Chiral α-trifluoromethyl amines are valuable building blocks in medicinal chemistry.[4] The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with retention of stereochemistry. This multi-step, one-pot procedure involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the desired amine.

Caption: Workflow for the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement of 4-Methyl-2-(trifluoromethyl)pentanoic Acid

Materials:

-

4-Methyl-2-(trifluoromethyl)pentanoic acid (1.0 equiv)

-

Toluene

-

Triethylamine (TEA) (1.2 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

tert-Butanol (t-BuOH)

-

6 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

Acyl Azide Formation: To a solution of 4-Methyl-2-(trifluoromethyl)pentanoic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.2 equiv). Cool the mixture to 0 °C and add diphenylphosphoryl azide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Isocyanate Formation and Trapping: Add tert-butanol to the reaction mixture and heat to reflux (approximately 80-90 °C) for 12-16 hours. The acyl azide will rearrange to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.

-

Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Boc-Amine: Purify the crude Boc-protected amine by silica gel chromatography.

-

Deprotection: Dissolve the purified Boc-amine in dichloromethane and add an excess of 6 M HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: Concentrate the mixture, dissolve the residue in water, and wash with dichloromethane. Basify the aqueous layer with solid NaOH to pH >12 and extract with dichloromethane (3 x volumes).

-

Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the volatile 1-Amino-4-methyl-2-(trifluoromethyl)pentane.

| Parameter | Expected Value |

| Overall Yield (2 steps) | 70-85% |

| Enantiomeric Excess | >99% ee |

Application Note 3: Diastereoselective Synthesis of α-Alkylated Trifluoromethyl Esters

Scientific Rationale: The diastereoselective alkylation of enolates derived from chiral esters is a powerful tool for the construction of new stereogenic centers. While not a direct application of Methyl 4-methyl-2-(trifluoromethyl)pentanoate as a chiral auxiliary, this protocol outlines its use as a chiral substrate. The trifluoromethyl group exerts a strong electron-withdrawing effect, which can influence the pKa of the α-proton and the geometry of the resulting enolate. The inherent chirality of the starting material can direct the approach of an incoming electrophile, leading to a diastereomerically enriched product. The choice of base and reaction conditions is critical for controlling the enolate geometry and, consequently, the diastereoselectivity.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

Materials:

-

Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated)

-

Electrophile (e.g., benzyl bromide, methyl iodide) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add Methyl 4-methyl-2-(trifluoromethyl)pentanoate (1.0 equiv) to the cold THF. Slowly add LDA (1.1 equiv) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Add water and extract the mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel chromatography. Determine the diastereomeric ratio (d.r.) by 1H NMR or gas chromatography analysis of the purified product.

| Parameter | Expected Value |

| Yield | 60-90% |

| Diastereomeric Ratio | 70:30 to >95:5 (highly dependent on electrophile and conditions) |

References

-

Synthesis of enantiopure trifluoromethyl building blocks via a highly chemo- and diastereoselective nucleophilic trifluoromethylation of tartaric acid-derived diketones. PubMed, 16 Feb. 2007, [Link]

-

Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing), [Link]

-

Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université, [Link]

-

Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PubMed, 18 Jan. 2019, [Link]

-

Direct Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. The Journal of Organic Chemistry (ACS Publications), 13 Dec. 2018, [Link]

-

Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PMC, [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI, 20 Oct. 2022, [Link]

-

Trifluoromethylation. Wikipedia, [Link]

-

Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA, [Link]

-

The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA, [Link]

Sources

- 1. 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid | 251097-65-1 | Benchchem [benchchem.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. ojs.chimia.ch [ojs.chimia.ch]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Welcome to the technical support center dedicated to the chromatographic purification of Methyl 4-methyl-2-(trifluoromethyl)pentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our aim is to equip you with the expertise to overcome common challenges and optimize your purification workflows.

Introduction to Chromatographic Purification of Fluorinated Esters

Methyl 4-methyl-2-(trifluoromethyl)pentanoate is a chiral ester containing a trifluoromethyl group, which imparts unique chemical properties that can influence its behavior during chromatographic separation. The electron-withdrawing nature of the trifluoromethyl group can affect the polarity and volatility of the molecule, necessitating careful consideration of the purification technique and parameters. This guide will cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Flash Chromatography for the purification of this and structurally similar compounds.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of Methyl 4-methyl-2-(trifluoromethyl)pentanoate, especially when high purity is required or when dealing with its enantiomers.[1][2]

Troubleshooting Guide: HPLC

Q1: I'm observing significant peak tailing for my fluorinated ester. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[3] For a compound like Methyl 4-methyl-2-(trifluoromethyl)pentanoate, the interaction with active sites on the column is a primary suspect.

-

Causality: The trifluoromethyl group can engage in secondary interactions with residual silanols on the silica backbone of the stationary phase.

-

Troubleshooting Steps:

-

Use an Inert Column: Employing a column with bio-inert hardware can minimize interactions with metal surfaces, which can sometimes contribute to tailing.[4]

-

Mobile Phase Modification:

-

Acidic Additive: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of residual silanols, reducing secondary interactions.[5]

-

Buffer Selection: Ensure your mobile phase pH is at least 1.5 units away from the pKa of your analyte to prevent retention time drift and peak shape issues.[5]

-

-

Check for Column Void: A void at the column inlet can cause peak distortion. This can be checked by disconnecting the column, carefully inspecting the inlet, and if necessary, gently tapping to settle the packing material or replacing the column.[3]

-

Q2: My peaks are fronting. What could be the reason?

A2: Peak fronting is often an indication of sample overload or issues with the sample solvent.[3]

-

Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of the analyte and a fronting peak shape. Using a sample solvent that is significantly stronger than the mobile phase can also cause this issue.[3]

-

Troubleshooting Steps:

-

Reduce Sample Concentration: Dilute your sample and reinject.

-

Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[6] If solubility is an issue, use the weakest solvent possible that can dissolve your sample.[3]

-

Lower Injection Volume: Reducing the injection volume can also alleviate overloading.

-

Q3: I am seeing split peaks in my chromatogram. What should I investigate?

A3: Split peaks can be caused by a partially blocked frit, contamination at the column inlet, or an injection solvent that is incompatible with the mobile phase.[3]

-

Causality: A physical obstruction at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak. A strong injection solvent can also cause the sample to precipitate upon mixing with a weaker mobile phase at the column inlet.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for split peaks.

FAQs: HPLC

Q: What type of HPLC column is best suited for purifying Methyl 4-methyl-2-(trifluoromethyl)pentanoate?

A: For reversed-phase HPLC, a C18 column is a good starting point. However, due to the presence of the trifluoromethyl group, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase, can offer unique selectivity and enhanced retention for fluorinated compounds.[7][8] These phases can provide different selectivity compared to traditional C8 and C18 phases.[8]

Q: How do I choose the right mobile phase?

A: The choice of mobile phase is critical for a successful separation.[1][9][10] For reversed-phase HPLC of your ester, a mixture of water or a buffer with an organic solvent like acetonitrile or methanol is common.[9][11] Acetonitrile is often preferred due to its lower viscosity. The organic solvent composition can be optimized to achieve the desired retention time.

Q: I need to separate the enantiomers of Methyl 4-methyl-2-(trifluoromethyl)pentanoate. What should I consider?

A: Chiral separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating enantiomers of trifluoromethyl-substituted compounds.[2][6][12] You will likely need to screen different chiral columns and mobile phases (often normal phase, like hexane/isopropanol) to find the optimal conditions for baseline separation.[6][12][13]

| Parameter | Recommendation for Chiral Separation | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | These phases have demonstrated broad applicability for the enantioselective separation of trifluoromethyl-substituted alcohols and similar compounds.[6] |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, offering good selectivity. The ratio can be adjusted to optimize retention and resolution.[6] |

| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for analytical scale chiral HPLC. |

| Detection | UV (if chromophore is present) or Refractive Index (RI) | Choose a detector based on the properties of your analyte. |

Section 2: Gas Chromatography (GC)

Given its volatility, Methyl 4-methyl-2-(trifluoromethyl)pentanoate is also amenable to purification by Gas Chromatography (GC), particularly preparative GC for smaller quantities.[14]

Troubleshooting Guide: GC

Q1: I'm observing a noisy baseline in my GC chromatogram. What could be the cause?

A1: A noisy baseline can stem from several sources, including contaminated gases, a dirty injector, or column bleed.[15]

-

Causality: Impurities in the carrier gas or from the septum can lead to a noisy signal. A contaminated injector liner or column can also release compounds at high temperatures, causing baseline disturbances.

-

Troubleshooting Steps:

-

Check Gas Purity: Ensure high-purity carrier gas is being used and that gas purification traps are not exhausted.[15]

-

Injector Maintenance: Clean the injector and replace the inlet liner and septum.[15]

-

Column Bake-out: Bake out the column at a temperature recommended by the manufacturer to remove contaminants.[15]

-

Q2: My peak shapes are poor (e.g., broad or tailing). What should I do?

A2: Poor peak shape in GC can be due to leaks, incorrect flow rates, or a contaminated column.[15]

-

Causality: A leak in the system can lead to a loss of sample and poor peak shape. An improperly set flow rate can affect the efficiency of the separation. Active sites on a contaminated column can cause peak tailing.

-

Troubleshooting Steps:

-

Leak Check: Perform a thorough leak check of the system, especially around the injector and detector fittings.[15]

-

Optimize Flow Rate: Verify and adjust the carrier gas flow rate to the optimal value for your column dimensions.

-

Column Maintenance: If the column is old or contaminated, consider cutting a small portion from the inlet or replacing the column entirely.[15]

-

FAQs: GC

Q: What type of GC column is suitable for separating my fluorinated ester?

A: The choice of GC column depends on the polarity of your compound. For a moderately polar compound like Methyl 4-methyl-2-(trifluoromethyl)pentanoate, an intermediate polarity column, such as one with a stationary phase containing a percentage of phenyl or cyanopropyl groups, would be a good starting point.[16] The principle of "like dissolves like" is a good guide for initial column selection.[16]

Q: What are the best detector options for my compound?

A: A Flame Ionization Detector (FID) is a robust and generally applicable detector for organic compounds. If you need higher sensitivity or are working with complex matrices, a Mass Spectrometer (MS) detector is highly recommended. However, be aware that for some fluorinated compounds, molecular ions may not be readily observed with standard electron ionization (EI).[17] Field ionization (FI) is a softer ionization technique that is more likely to produce a molecular ion for these compounds.[17]

Section 3: Flash Chromatography

For larger scale purification, flash chromatography is a practical and efficient method.[18][19][20]

Troubleshooting Guide: Flash Chromatography

Q1: The separation on my flash column is not as good as what I saw on my TLC plate. Why is this happening?

A1: This is a common issue and often relates to the loading technique or overloading the column.

-

Causality: A good separation on a TLC plate does not always translate directly to a flash column if the loading is not optimized.[21] Overloading the column can lead to band broadening and co-elution of compounds.

-

Troubleshooting Steps:

-

Optimize Rf on TLC: For isocratic elution, aim for an Rf value of your target compound between 0.1 and 0.4 on the TLC plate.[21]

-

Reduce Loading: If you suspect overloading, reduce the amount of sample applied to the column.[21]

-

Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. This involves adsorbing your sample onto a small amount of silica gel and then loading the dried silica onto the column.

-

Q2: My compound is eluting too quickly (or not at all). How do I adjust the mobile phase?

A2: This indicates that the polarity of your mobile phase is either too high or too low.

-

Causality: In normal-phase chromatography (using silica gel), a more polar mobile phase will move compounds faster up the column, while a less polar mobile phase will result in longer retention.[22]

-

Mobile Phase Optimization Workflow:

Caption: Workflow for optimizing mobile phase polarity.

FAQs: Flash Chromatography

Q: What stationary phase should I use for my fluorinated ester?

A: For most applications, standard silica gel is a good choice for normal-phase flash chromatography.[18][23] It is a polar stationary phase that works well for separating compounds of varying polarities.[22][23]

Q: What is a good starting solvent system for flash chromatography of a moderately polar ester?

A: A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[19] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on your TLC results.[24]

Q: How much sample can I load onto my flash column?

A: The loading capacity depends on the difficulty of the separation. A good rule of thumb is to start with a loading of 1-10% of the mass of the silica gel. For difficult separations (compounds with close Rf values), you will need to use a lower loading.

References

- Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube.

- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.

- TROUBLESHOOTING GUIDE. Unknown Source.

- Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex.

- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025, November 28). LCGC International.

- HPLC Troubleshooting Guide. MilliporeSigma.

- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.

- Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. Unknown Source.

- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Unknown Source.

- SUPPORTING INFORMATION A Metal-Free Route to Heterocyclic Trifluoromethyl- and Fluoroalkylselenolated Molecules. DOI.

- 4 Common Mistakes to Avoid in HPLC. Chromatography Today.

- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chrom. AGC.

- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem.

- Gas-chromatographic identification of fluorine-containing organic compounds. (2025, August 5). PDF.

- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.

- How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage.

- Supporting Information. Wiley-VCH.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure.

- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.

- Flash Column Chromatography. Unknown Source.

- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017, December 7). Unknown Source.

- Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.

- ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY. OSTI.GOV.

- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.

- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Unknown Source.

- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC.

- [Progress in the application of preparative gas chromatography in separating volatile compounds]. (2023, January 15). PubMed.

- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.

- Diagnosing Chromatography Problems & Troubleshooting. Unknown Source.

- Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Analytical Methods (RSC Publishing).

- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.

- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021, June 20). Research Journal of Pharmacy and Technology.

- Method for detecting residual solvent of trifluoromethanesulfonic acid. Google Patents.

- Selection of Stationary Phases in Supercritical Fluid Chromatography. (2022, July 20). Encyclopedia.pub.

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Unknown Source.

- Successful Flash Chromatography. King Group.

- Chiral HPLC Separations. Phenomenex.

- Basics of chiral HPLC. Sigma-Aldrich.

- BASE Analytical Method No. 09209. EPA.

- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. phenomenex.com [phenomenex.com]

- 4. youtube.com [youtube.com]

- 5. welch-us.com [welch-us.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. shimadzu.com [shimadzu.com]

- 14. [Progress in the application of preparative gas chromatography in separating volatile compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.cn]

- 17. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 18. theseus.fi [theseus.fi]

- 19. chem.rochester.edu [chem.rochester.edu]

- 20. orgsyn.org [orgsyn.org]

- 21. biotage.com [biotage.com]

- 22. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 23. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 24. application.wiley-vch.de [application.wiley-vch.de]

Solvent selection for optimal Methyl 4-methyl-2-(trifluoromethyl)pentanoate stability

Initiating Stability Investigation

I'm now starting with extensive Google searches to build a solid foundation. My focus is on the stability of Methyl 4-methyl-2-(trifluoromethyl)pentanoate, particularly its degradation routes and how solvents impact its behavior. I'm prioritizing diverse information sources to get a well-rounded understanding of the chemical's properties.

Refining Information Gathering

I'm now diving deeper into the available data. I am actively identifying common stability problems like hydrolysis. Furthermore, I'm seeking solvent recommendations that might mitigate these issues, looking at their specific physicochemical properties. My aim is to define analytical methods to quantify the compound's stability accurately. This will form the basis of a user-friendly support guide.

Planning Guide Content

I am now structuring the technical support guide in a user-friendly question-and-answer format. I'm building it around FAQs on stability and solvent compatibility, troubleshooting tips, and experimental protocols for solvent selection and stability testing. My next step will involve synthesizing the gathered data into clear answers, including tables with quantitative data and a Graphviz diagram for the solvent selection workflow.

Technical Support Center: Purification of Crude Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Welcome to the technical support center for Methyl 4-methyl-2-(trifluoromethyl)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this fluorinated ester. The inherent properties of trifluoromethylated compounds can present unique challenges during purification, and this resource aims to equip you with the knowledge to overcome them effectively.

Introduction to Methyl 4-methyl-2-(trifluoromethyl)pentanoate and the Importance of Purity

Methyl 4-methyl-2-(trifluoromethyl)pentanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the purity of this intermediate is paramount to ensure the desired reactivity, yield, and impurity profile of the final active ingredient.

This guide will address common impurities, provide detailed purification protocols, and answer frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Issue 1: My crude product shows multiple spots on TLC, even after aqueous workup. What are the likely impurities?

Answer:

The impurity profile of crude Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be complex. Besides unreacted starting materials, common impurities may include:

-

Diastereomers: The carbon bearing the trifluoromethyl group is a stereocenter. Depending on the synthetic route, you may have a mixture of diastereomers which can be difficult to separate.

-

By-products from the trifluoromethylation reaction: If using nucleophilic trifluoromethylating agents like TMSCF3 (Ruppert-Prakash reagent), incompletely reacted intermediates or by-products from the initiator can be present.[2]

-

Hydrolysis product: The ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 4-methyl-2-(trifluoromethyl)pentanoic acid.[3] While generally stable, trifluoromethylated esters can undergo hydrolysis.[4]

-

Over-alkylation or side-reaction products: Depending on the specific synthesis, side reactions involving the enolate or other reactive intermediates can occur.

Analytical Approach:

To identify these impurities, a multi-technique approach is recommended:

-

GC-MS: Ideal for identifying volatile impurities and isomers.[5]

-

¹H and ¹⁹F NMR: Provides structural information and can help quantify the level of fluorinated impurities.[6]

-

LC-MS: Useful for identifying less volatile or thermally labile impurities.[7]

Issue 2: I'm struggling to separate the product from a close-running impurity using standard silica gel chromatography.

Answer:

Co-elution is a common challenge, especially with structurally similar impurities. Here are several strategies to improve your chromatographic separation:

-

Optimize your solvent system: A systematic approach to solvent selection is crucial. Experiment with different solvent polarities and selectivities. For fluorinated compounds, sometimes less conventional solvent systems can be effective.[8]

-

Consider alternative stationary phases: If silica gel is not providing adequate separation, consider using:

-

Employ a different chromatographic technique:

-

Preparative HPLC: Offers significantly higher resolution than standard flash chromatography and is a powerful tool for purifying challenging mixtures.[7] Reversed-phase HPLC using C8 or C18 columns is a common starting point.[9]

-

Fractional Distillation: If the impurities have sufficiently different boiling points from your product, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

-

Issue 3: I'm observing product loss during rotary evaporation. How can I minimize this?

Answer:

Fluorinated esters can be more volatile than their non-fluorinated counterparts.[8] To minimize loss during solvent removal:

-

Use a lower bath temperature: Keep the water bath temperature as low as reasonably possible to reduce the vapor pressure of your product.

-

Control the vacuum: Instead of applying a high vacuum immediately, gradually reduce the pressure.

-

Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatilized product.

-

Stop evaporation early: It is often better to leave a small amount of solvent in the flask and remove the final traces under a gentle stream of nitrogen or by high vacuum on a Schlenk line with careful monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 4-methyl-2-(trifluoromethyl)pentanoate?

A1: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.

Q2: Can I use distillation to purify my crude product? What are the key parameters to consider?

A2: Yes, vacuum distillation can be a very effective purification method. The key is to have a significant difference in boiling points between your product and the impurities. You will need a good vacuum pump and an efficient distillation column (e.g., a Vigreux or packed column) to achieve good separation. Careful control of the distillation head temperature is critical to collect pure fractions.

Q3: My NMR spectrum looks clean, but my elemental analysis is off. What could be the issue?

A3: This discrepancy can arise from several sources:

-

Residual Solvent: Even trace amounts of high-boiling solvents (e.g., DMF, DMSO) can affect the elemental analysis. Ensure your product is thoroughly dried under high vacuum.

-

Inorganic Salts: Salts from the workup (e.g., sodium sulfate, magnesium sulfate) may be present. Filtering the solution of your product through a small plug of silica gel or celite before the final evaporation can help remove these.

-

Non-protonated Impurities: NMR is excellent for detecting proton-containing impurities, but it may not reveal non-protonated species. In such cases, techniques like GC-MS or LC-MS are more informative.

Q4: Is the trifluoromethyl group stable to common reaction conditions?

A4: The trifluoromethyl group is generally very stable due to the strength of the carbon-fluorine bond.[3] However, under harsh basic conditions, it can be susceptible to hydrolysis to a carboxylic acid.[3] It is also generally stable to most common reducing and oxidizing agents used in organic synthesis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis.

-

Slurry Preparation: Dissolve the crude Methyl 4-methyl-2-(trifluoromethyl)pentanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using the desired eluent. Ensure the packing is uniform and free of air bubbles.

-

Loading: Carefully add the prepared slurry to the top of the packed column.

-

Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid product loss as described in the troubleshooting section.

Protocol 2: Purity Analysis by Gas Chromatography (GC)